molecular formula C7H17NS B14169892 Ethanamine, N-ethyl-N-[(ethylthio)methyl]- CAS No. 3492-79-3

Ethanamine, N-ethyl-N-[(ethylthio)methyl]-

Cat. No.: B14169892
CAS No.: 3492-79-3
M. Wt: 147.28 g/mol
InChI Key: ICOIBUQDJVFIBX-UHFFFAOYSA-N
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Description

Ethanamine, N-ethyl-N-[(ethylthio)methyl]- is an organic compound with a complex structure that includes an ethylamine backbone substituted with an ethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N-ethyl-N-[(ethylthio)methyl]- typically involves the reaction of ethanamine with ethylthiomethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of ethanamine attacks the electrophilic carbon of ethylthiomethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of Ethanamine, N-ethyl-N-[(ethylthio)methyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N-ethyl-N-[(ethylthio)methyl]- undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethylthio group, yielding simpler amine derivatives.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler amine derivatives.

    Substitution: A wide range of substituted amines, depending on the nucleophile used.

Scientific Research Applications

Ethanamine, N-ethyl-N-[(ethylthio)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanamine, N-ethyl-N-[(ethylthio)methyl]- involves its interaction with specific molecular targets. The ethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethanamine, N-ethyl-: A simpler derivative without the ethylthio group.

    Ethanamine, N-ethyl-N-methyl-: Contains a methyl group instead of the ethylthio group.

    Ethanamine, N,N-dimethyl-: Contains two methyl groups instead of the ethylthio and ethyl groups.

Uniqueness

Ethanamine, N-ethyl-N-[(ethylthio)methyl]- is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

3492-79-3

Molecular Formula

C7H17NS

Molecular Weight

147.28 g/mol

IUPAC Name

N-ethyl-N-(ethylsulfanylmethyl)ethanamine

InChI

InChI=1S/C7H17NS/c1-4-8(5-2)7-9-6-3/h4-7H2,1-3H3

InChI Key

ICOIBUQDJVFIBX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CSCC

Origin of Product

United States

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